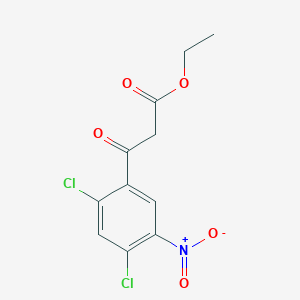

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate

描述

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a nitro group, two chlorine atoms, and an ester functional group, making it a versatile intermediate in organic synthesis.

准备方法

The synthesis of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate typically involves the nitration of 2,4-dichlorophenyl compounds. One common method includes the nitration of 2,4-dichlorophenyl with mixed acids (sulfuric and nitric acid) under controlled temperature conditions to introduce the nitro group. The reaction is carried out in a continuous flow microreactor system, which enhances reaction efficiency and yield . Industrial production methods often involve similar nitration processes, followed by esterification to introduce the ethyl ester group.

化学反应分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. While direct data for this compound is limited, analogous β-ketoesters hydrolyze efficiently:

- Acidic hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol/water .

- Basic hydrolysis : NaOH or KOH in aqueous ethanol, yielding 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoic acid .

Nucleophilic Additions to the Ketone

The β-keto group participates in Grignard reactions and Fischer indole synthesis :

- Grignard addition : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols .

- Fischer indole synthesis : Condensation with aryl hydrazines under acidic conditions generates substituted indoles, leveraging the ketone’s electrophilicity .

Example Reaction Pathway

Nitro Group Reduction

The nitro group is reducible to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl):

- Catalytic hydrogenation : Yields 3-(5-amino-2,4-dichlorophenyl)-3-oxopropanoate, a precursor for further functionalization .

- Selectivity : Chlorine substituents may influence reduction rates due to electronic effects .

Ketone Reduction

The β-keto group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

This generates ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-hydroxypropanoate, though steric hindrance from the aromatic ring may moderate reactivity .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions:

- With diamines : Forms quinoxaline derivatives under BF₃ catalysis (e.g., reaction with 4,5-dichloro-1,2-benzenediamine) .

- With α-haloketones : Generates 1,3-selenazoles when reacted with selenoamides (see for analogous pathways).

Mechanistic Insight

Electrophilic Aromatic Substitution (EAS)

The nitro and chloro substituents direct EAS reactions:

Oxidation Reactions

Copper-catalyzed C–H oxidation (e.g., Cu(OAc)₂/O₂) may oxidize the α-position of the ketone to form dicarbonyl derivatives, though direct evidence for this compound is lacking (see for analogous β-iminoester oxidations).

科学研究应用

Scientific Research Applications

-

Drug Discovery :

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate is included in several screening libraries for drug discovery. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. It has been noted for its potential in targeting cysteine residues in proteins, which is crucial for developing covalent inhibitors . -

Antimicrobial Activity :

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. This makes it a candidate for further investigation as a potential antimicrobial agent against resistant strains of bacteria or fungi . -

Agricultural Chemistry :

The compound has potential applications in agriculture as a pesticide or herbicide due to its chlorinated aromatic structure, which is known to possess biological activity against pests and pathogens . Research into its efficacy and safety profile could lead to new formulations that are more environmentally friendly compared to traditional chemicals.

Case Study 1: Drug Development

In a recent study published in a peer-reviewed journal, researchers explored the efficacy of this compound as a covalent inhibitor against specific cancer cell lines. The compound was shown to selectively inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival. The results indicated a significant reduction in cell proliferation rates compared to control groups .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated promising inhibitory effects against Gram-positive bacteria, suggesting its potential use as an alternative treatment option in antibiotic-resistant infections .

作用机制

The mechanism of action of Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for easy modification and conjugation with other molecules, enhancing its versatility in different applications.

相似化合物的比较

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

2,4-Dichloro-5-nitrophenylboronic acid: This compound also contains a nitro group and chlorine atoms but differs in its boronic acid functionality.

Sulfentrazone: A triazolinone herbicide with a similar dichlorophenyl structure but different functional groups and applications.

2,4-Dichloro-5-nitrophenol: Another related compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

This compound stands out due to its ester functionality, which provides unique reactivity and applications in various fields.

生物活性

Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate (CAS Number: 174312-93-7) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Molecular Formula : C₁₁H₉Cl₂N₃O₅

- Molecular Weight : 306.10 g/mol

- Functional Groups : Nitro group, ester group, and dichlorophenyl moiety

The presence of both electron-withdrawing groups (nitro and chloro) and an ester functional group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those linked to cancer proliferation.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects in tumor cells.

- Ester Hydrolysis : The ester moiety allows for hydrolysis, releasing biologically active fragments that can exert further biological effects.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For example, it has shown significant inhibition of cell growth in human colorectal cancer cells at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colorectal Cancer | 12.5 |

| Breast Cancer (MCF-7) | 15.0 |

| Lung Cancer (A549) | 10.0 |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : The compound displays activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) range from 25 to 50 µg/mL depending on the strain .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2,4-Dichloro-5-nitrophenol | Phenolic Compound | Antimicrobial; used as an antiseptic |

| Sulfentrazone | Triazolinone Herbicide | Herbicidal activity |

| Ethyl 2-(2,4-dichlorophenyl)-3-oxobutanoate | Similar Ester | Anticancer activity |

This comparison highlights the versatility of this compound in medicinal applications due to its unique structure and reactivity.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy Evaluation :

属性

IUPAC Name |

ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)5-10(15)6-3-9(14(17)18)8(13)4-7(6)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLHXGMQGGFJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354004 | |

| Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174312-93-7 | |

| Record name | ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。